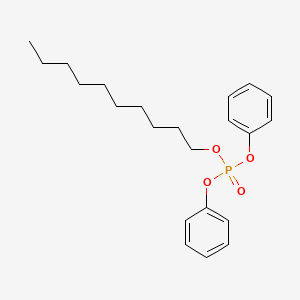

Decyl diphenyl phosphate

Description

Historical Trajectory and Evolution of Research Interests in Organophosphate Esters

The systematic study of organophosphate esters began in the 19th century, with the first esterification of phosphoric acid and ethanol (B145695) recorded in 1820. researchgate.net Key milestones include the synthesis of triethyl phosphate (B84403) (TEP) in 1848 and tetraethyl pyrophosphate (TEPP) in 1854. researchgate.net While early research focused on synthesis methods, the 20th century saw a dramatic shift in the application and, consequently, the research focus of OPEs.

Initially developed for industrial applications, OPEs like triphenyl phosphate, tricresyl phosphate, and tributyl phosphate were used as flame retardants and plasticizers in early plastics such as cellulose (B213188) nitrate (B79036). wikipedia.org Following World War II, the utility of OPEs expanded significantly. mdpi.comepa.gov They were incorporated into military aircraft hydraulic systems and later became crucial components in plastics, textiles, electronics, and furniture. epa.govnih.govfrontiersin.org

A pivotal moment in the history of OPE research occurred in the early 2000s with the global restriction and phasing out of polybrominated diphenyl ethers (PBDEs), a class of flame retardants that raised significant environmental and health concerns. wikipedia.orgnih.govfrontiersin.org This regulatory shift led to a substantial increase in the production and use of OPEs as their replacements. nih.govfrontiersin.org Consequently, academic and scientific interest surged, moving beyond material science to investigate the environmental presence, fate, and potential impacts of these compounds. nih.govresearchgate.net Research from 2016 to 2023, in particular, has seen a rapid increase in publications focusing on OPEs. mdpi.com This modern era of research is characterized by the widespread detection of OPEs in various environmental compartments, including air, water, soil, and household dust, prompting extensive scholarly inquiry. wikipedia.orgnih.gov

Current Academic Significance of Decyl Diphenyl Phosphate Research

This compound (DDPP), a member of the aryl-OPE subclass, holds considerable academic significance due to its high production volume and widespread application as a flame retardant and plasticizer. service.gov.ukindustrialchemicals.gov.auchemicalbook.com It is commonly used in flexible polyvinyl chloride (PVC), rubber, polyurethanes, and textile coatings. epa.govservice.gov.uk The compound is not chemically bound to these polymer matrices, which allows it to leach into the environment over time through abrasion and volatilization. wikipedia.orgnih.gov

The academic interest in DDPP is largely driven by its detection in various environmental settings. Studies have identified DDPP and similar OPEs in indoor dust, wastewater, and even in pre-production plastics, indicating its mobility from consumer products into the environment. acs.orgcwwa.ca For instance, some commercial products contain a significant percentage of isothis compound. service.gov.uk Furthermore, DDPP is recognized as a degradation product of other aryl phosphate flame retardants, contributing to its environmental prevalence. industrialchemicals.gov.au

The National Institute of Environmental Health Sciences (NIEHS) has conducted studies to assess the biological potency of isothis compound, highlighting the need for more toxicological data on this class of chemicals. nih.gov The frequent detection of OPEs and their metabolites in human biomonitoring studies further underscores the importance of ongoing research into their environmental pathways and exposure routes. nih.govresearchgate.netnih.gov

Table 1: Key Industrial Applications of this compound

| Application Area | Material System | Primary Function |

|---|---|---|

| Plastics | Polyvinyl Chloride (PVC) | Flame Retardant, Plasticizer |

| Rubber | Vinyl Nitrile Rubbers | Plasticizer, Flame Retardant |

| Coatings | Textile Coatings, Paints | Flame Retardant |

| Polymers | Polyurethanes | Flame Retardant |

Scope and Objectives of Scholarly Inquiry into this compound

The overarching goal of scholarly inquiry into this compound is to build a comprehensive understanding of its lifecycle, from chemical synthesis and industrial use to its environmental distribution and ultimate fate. The objectives of this research are multi-faceted and span several scientific disciplines.

Key Research Objectives:

Analytical Method Development: A primary objective is to establish and refine sensitive and selective analytical methods for the detection and quantification of DDPP and its metabolites in complex environmental and biological matrices. This includes the use of advanced techniques like high-resolution mass spectrometry. acs.org

Environmental Fate and Transport: Researchers aim to elucidate the pathways through which DDPP moves through and persists in the environment. smolecule.com This involves studying its hydrolysis, potential for bioaccumulation, and degradation in various media like water, soil, and sediment. service.gov.uknih.gov A significant focus is on identifying its transformation products, such as diphenyl phosphate (DPHP), which is a common metabolite of several aryl-OPEs. industrialchemicals.gov.aunih.govnih.gov

Material Science and Engineering: Inquiry in this area focuses on evaluating the efficacy of DDPP as a flame retardant and plasticizer. vulcanchem.com Research may also explore the synthesis of alternative compounds with improved performance characteristics or a more favorable environmental profile.

Understanding Biological Interactions: A crucial area of investigation is how DDPP and its metabolites interact with biological systems. Studies using model organisms, such as zebrafish, aim to understand the mechanisms of bioaccumulation and the compound's effects on metabolic and developmental pathways. nih.govnih.govmedchemexpress.com The goal is to characterize potential biological activity and understand how chronic exposure might impact organisms at a molecular level. nih.gov

Table 2: Summary of Research Objectives for this compound

| Research Area | Primary Objective(s) | Common Methodologies |

|---|---|---|

| Analytical Chemistry | Develop methods for detection and quantification in complex samples. | High-Resolution Mass Spectrometry (HRMS), Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) |

| Environmental Chemistry | Investigate environmental persistence, degradation, and transport. | Microcosm studies, environmental monitoring, kinetic modeling. |

| Material Science | Assess performance as a flame retardant and plasticizer. | Polymer testing, synthesis of analogues. |

| Ecotoxicology | Characterize bioaccumulation potential and molecular interactions. | In vivo studies (e.g., zebrafish), in vitro assays, transcriptomics, metabolomics. |

Properties

CAS No. |

14167-87-4 |

|---|---|

Molecular Formula |

C22H31O4P |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

decyl diphenyl phosphate |

InChI |

InChI=1S/C22H31O4P/c1-2-3-4-5-6-7-8-15-20-24-27(23,25-21-16-11-9-12-17-21)26-22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3 |

InChI Key |

UZJUEEROTUVKNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis, Purification, and Structural Elucidation Methodologies

Synthetic Pathways for Decyl Diphenyl Phosphate (B84403) Production

The synthesis of decyl diphenyl phosphate is primarily achieved through esterification processes, which can be adapted for both laboratory and large-scale industrial production.

Esterification Reaction Mechanisms

The predominant method for synthesizing this compound involves the sequential reaction of phosphorus oxychloride (POCl₃) with an alcohol and a phenol (B47542). google.com A common pathway begins with the reaction of POCl₃ with decyl alcohol. google.com This initial step forms a key intermediate, decyl phosphoryl dichloride. google.com

In a subsequent step, this intermediate is reacted with sodium phenate, which is prepared by treating phenol with sodium hydroxide (B78521). google.com The decyl phosphoryl dichloride is added to an aqueous solution of sodium phenate under controlled temperature conditions, typically below 10°C, to yield the final product, this compound. google.comgoogle.com The reaction mixture is then allowed to separate into an aqueous layer and an ester layer, with the product contained in the latter. google.com

An alternative route is the transesterification of a triaryl phosphate, such as triphenyl phosphate, with decyl alcohol. epo.org This process involves heating the triphenyl phosphate and decyl alcohol in the presence of a catalyst. epo.org This method results in a mixture of products, including isothis compound and diisodecyl phenyl phosphate. epo.org

A general representation of the primary synthesis reaction is as follows:

Decyl Alcohol + POCl₃ → Decyl Phosphoryl Dichloride + HCl

Decyl Phosphoryl Dichloride + 2 Phenol (as Sodium Phenate) → this compound + 2 NaCl

Catalytic Systems in this compound Synthesis

Catalysts are crucial for facilitating the efficient synthesis of this compound and related alkyl aryl phosphates. Lewis acid catalysts are frequently employed in these reactions. google.com For instance, aluminum chloride is used in the industrial process that reacts isodecyl alcohol, phenol, and phosphoryl chloride. epa.gov Similarly, magnesium chloride can be used as a catalyst when reacting a mixture of monophenyl dichlorophosphate (B8581778) and diphenyl monochlorophosphate with an alcohol. google.com

In the transesterification pathway, an alkali metal such as sodium can serve as the catalyst. epo.org When triphenyl phosphate is reacted with decanol, the addition of sodium metal initiates the exchange of the phenyl groups with decyl groups, proceeding under anhydrous conditions at elevated temperatures (e.g., 70°C). epo.org Diphenyl phosphate (DPP) itself can also act as an efficient acidic organocatalyst in certain polymerization reactions, highlighting the catalytic potential of phosphate compounds. researchgate.netrsc.org

| Catalyst Type | Reactants | Process | Reference |

| Lewis Acid | Isodecyl alcohol, Phenol, POCl₃ | Two-step esterification | epa.gov |

| Lewis Acid | Diphenyl monochlorophosphate, Alcohol | Esterification | google.com |

| Alkali Metal | Triphenyl phosphate, Decanol | Transesterification | epo.org |

| Organocatalyst | 5-alkyl δ-lactones, Initiator (e.g., PPA) | Ring-Opening Polymerization | rsc.org |

Process Optimization for Industrial-Scale Production

For industrial-scale production, the synthesis process is optimized for yield, purity, and economic efficiency. A common industrial method involves reacting raw materials such as isodecyl alcohol, phenol, and phosphoryl chloride in a two-step process where the diaryl phosphoryl chloride intermediate is not isolated. epa.gov This approach can achieve high yields, with one report citing an 88% yield based on the amount of phosphoryl chloride used. epa.gov

Process control is critical. For example, a procedure described for producing similar monoalkyl diaryl phosphates involves reacting phosphorus oxychloride with one mole of an alcohol to create a monophosphoryl dichloride, which is then reacted with two moles of a sodium phenate. epo.org This method is favored over reacting a phosphoryl chloride with a mix of phenol and alcohol, as the latter is difficult to control and can lead to excessive formation of triaryl phosphate by-products, which would necessitate the distillation of a highly corrosive mixture. epo.org After the primary reaction, the crude product undergoes several washing and dehydration steps to remove impurities and unreacted reagents. google.com

Advanced Purification Techniques

Following synthesis, this compound must be purified to remove by-products, unreacted starting materials, and catalysts.

Chromatographic Separation Protocols

Chromatography is a key technique for both analyzing the purity of and purifying this compound. High-performance liquid chromatography (HPLC) is an effective method for separating alkyl diphenyl phosphates from related compounds. sielc.com For instance, dothis compound can be analyzed using a reverse-phase HPLC method on a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is also used for the analysis of this compound. vulcanchem.com For related compounds, gel permeation chromatography (GPC) has been used to obtain the desired product after initial purification steps have removed most of the excess reagents. chemicalbook.com

| Chromatographic Method | Stationary Phase/Column | Mobile Phase/Conditions | Purpose | Reference |

| HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis, Preparative Separation | sielc.com |

| GC-MS | Not specified | Not specified | Analysis | vulcanchem.com |

| GPC | Not specified | Chloroform | Final Purification | chemicalbook.com |

Distillation and Recrystallization Methods

Distillation is a fundamental technique used in the purification of this compound. vulcanchem.com Following the synthesis, the reaction mixture may undergo distillation to remove excess alcohols or other volatile reagents. environmentclearance.nic.in Vacuum distillation is often employed to separate the final product, as it allows for distillation at lower temperatures, which can prevent thermal decomposition of the compound. epo.orggoogleapis.com One process describes distilling the product at a high vacuum (e.g., 3 mm Hg) and temperatures between 221°C and 231°C. epo.org Another purification step involves dehydrating the ester product under vacuum at elevated temperatures or through exposure to steam at approximately 150°C. google.comgoogle.com

Recrystallization is another method used to achieve high purity, particularly for solid phosphate esters. vulcanchem.com This technique involves dissolving the crude product in a suitable solvent and then allowing it to crystallize, leaving impurities behind in the solvent. For related compounds, recrystallization from petroleum ether has been noted as an effective purification step. thieme-connect.de

Spectroscopic and Spectrometric Approaches for Structural Characterization

The precise molecular architecture of this compound is confirmed through a combination of powerful analytical methods. These techniques provide complementary information, from the connectivity of atoms to the specific vibrational modes of its functional groups, ensuring an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including organophosphate esters like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, NMR provides detailed information about the molecular framework, connectivity, and conformational dynamics. nrcresearchpress.com

For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the decyl chain. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-7.5 ppm). The protons of the decyl chain exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.8-0.9 ppm, a series of multiplets for the internal methylene (B1212753) groups (-(CH₂)₈-), and a distinct multiplet for the methylene group attached to the phosphate oxygen (-O-CH₂-), which is shifted downfield due to the deshielding effect of the electronegative oxygen atom. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom in the molecule. The aromatic carbons of the phenyl rings and the individual carbons of the decyl chain can be resolved and assigned.

³¹P NMR spectroscopy is particularly diagnostic for organophosphorus compounds. scielo.brresearchgate.net Since phosphorus-31 has a nuclear spin of 1/2 and is 100% abundant, it provides sharp, easily interpretable signals over a wide chemical shift range. scielo.brepfl.ch For phosphate triesters like this compound, a single resonance is expected. The chemical shift for alkyl diphenyl phosphates typically falls within a characteristic region, often observed near -10 to -15 ppm, distinguishing it from other phosphorus-containing functional groups like phosphonates or phosphate mono- and diesters. rsc.orgnih.gov Studies on various acyclic phosphate esters have shown that vicinal ³¹P-O-C-¹H coupling constants can also provide valuable insights into the conformational preferences (rotamer populations) of the flexible alkyl chain. nrcresearchpress.com

Expected NMR Data for this compound

The following table is based on typical chemical shifts for structurally related alkyl diphenyl phosphates.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet |

| Methylene (-O-CH₂-R) | 4.0 - 4.3 | Multiplet | |

| Methylene (-(CH₂)₈-) | 1.2 - 1.7 | Multiplet | |

| Methyl (-CH₃) | 0.8 - 0.9 | Triplet | |

| ¹³C | Aromatic (C-O-P) | Doublet | |

| Aromatic (ortho, para C) | ~120 - 130 | Singlet | |

| Aromatic (meta C) | ~125 | Singlet | |

| Methylene (-O-CH₂-R) | Doublet | ||

| Methylene (-(CH₂)₈-) | ~22 - 32 | Singlet | |

| Methyl (-CH₃) | ~14 | Singlet | |

| ³¹P | Phosphate Ester | -10 to -15 | Singlet |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₂₂H₃₁O₄P.

In recent environmental and material science studies, this compound (abbreviated as DeDPhP) has been identified as an oxidation product of its corresponding phosphite, decyl diphenyl phosphite. acs.org These identifications are typically performed using advanced techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). mdpi.com

The fragmentation pattern of this compound under mass spectrometric analysis provides further structural confirmation. In positive-ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. Subsequent fragmentation (MS/MS) typically involves characteristic losses:

Loss of the decyl group: Cleavage of the decyl chain as an alkene (C₁₀H₂₀) is a common pathway, leading to a diphenyl phosphate fragment.

Loss of a phenoxy group: Cleavage of a P-O-Aryl bond can result in the loss of a phenoxy radical (•OC₆H₅) or phenol (HOC₆H₅).

Cleavage of the P-O-alkyl bond: The P-O bond connected to the decyl chain can cleave, leading to fragments containing the diphenyl phosphate moiety.

These fragmentation pathways are common among organophosphate esters and allow for specific identification even in complex mixtures. mdpi.comnih.gov

Key Mass Spectrometry Data for this compound

| Parameter | Description | Value |

| Molecular Formula | C₂₂H₃₁O₄P | |

| Monoisotopic Mass | The exact mass of the most abundant isotope combination. | 390.1960 g/mol |

| Protonated Molecule [M+H]⁺ | Observed in positive-ion ESI-MS. | m/z 391.2033 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the specific functional groups within a molecule by probing their characteristic vibrational frequencies. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures the scattering of light due to changes in polarizability.

For this compound, the IR spectrum provides a distinct "fingerprint" based on its constituent parts. Although a spectrum for the precise decyl isomer may not be widely published, data from the closely related isothis compound offers an excellent proxy. spectrabase.com Key absorption bands confirm the presence of the phosphate and hydrocarbon moieties.

P=O Stretching: A strong, characteristic absorption band for the phosphoryl group typically appears in the region of 1290-1310 cm⁻¹.

P-O-C Stretching: Vibrations from the P-O-C linkages are also prominent. The P-O-Aryl stretch is often found around 1150-1200 cm⁻¹ and 950-1050 cm⁻¹, while the P-O-Alkyl stretch contributes to this region as well. researchgate.net

Aromatic C-H Stretching: Sharp bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the phenyl rings.

Aliphatic C-H Stretching: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds in the decyl chain's CH₂ and CH₃ groups.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl rings.

Raman spectroscopy provides complementary data. While IR is particularly sensitive to polar bonds like P=O, Raman spectroscopy is often more sensitive to the symmetrical vibrations of the non-polar hydrocarbon backbone and the aromatic rings. researchgate.netsemi.ac.cn

Characteristic Vibrational Frequencies for this compound

Data is based on characteristic ranges for organophosphate esters and spectra of close analogs like isothis compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aliphatic C-H | Stretching | 2850 - 2960 | IR, Raman |

| Aromatic C-H | Stretching | 3030 - 3080 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |

| P=O | Stretching | 1290 - 1310 | IR (Strong) |

| P-O-C (Aryl) | Stretching | 1150 - 1200, 950 - 1050 | IR, Raman |

| P-O-C (Alkyl) | Stretching | 1000 - 1050 | IR, Raman |

Analytical Chemistry and Trace Detection of Decyl Diphenyl Phosphate

Chromatographic Separation Techniques for Environmental and Material Matrices

Chromatography is the cornerstone for isolating decyl diphenyl phosphate (B84403) from complex sample matrices, thereby preventing interference and ensuring accurate quantification. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like decyl diphenyl phosphate. researchgate.netmdpi.com Due to its thermal stability, this compound can be volatilized without decomposition, making it suitable for GC analysis. chemrxiv.org High-resolution capillary columns, such as those with a DB-5MS stationary phase, are commonly used to achieve excellent separation of organophosphate esters (OPEs) from other compounds present in complex environmental samples. nih.govagilent.com

For instance, a typical GC method for OPE analysis involves injecting the sample into a heated inlet (e.g., 290°C), where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin column. nih.gov The column temperature is carefully controlled and programmed to ramp up (e.g., from 80°C to 300°C) to elute compounds based on their boiling points and interaction with the stationary phase. nih.gov This technique is frequently applied to analyze OPEs in indoor air, dust, and water samples. researchgate.netnih.gov Sample preparation for GC analysis often involves extraction techniques like solid-phase extraction (SPE) or pressurized liquid extraction (PLE) to concentrate the analyte and remove matrix interferences. mdpi.comchemrxiv.org

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Agilent 7890A or similar | nih.gov |

| Column | DB-5MS (60 m × 0.25 mm i.d.; 0.25 μm film thickness) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Inlet Temperature | 290°C | nih.gov |

| Oven Program | Initial 80°C (2 min), ramp at 15°C/min to 300°C, hold for 10 min | nih.gov |

| Carrier Gas | Helium | mdpi.com |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative to GC, especially for OPEs that might be thermally sensitive or less volatile. hplc.eu Reversed-phase (RP) HPLC is a common mode used for the separation of OPEs. nih.govsielc.com In this technique, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

For the analysis of diphenyl phosphate, a related OPE metabolite, methods have been developed using columns such as a ZORBAX Eclipse XDB-C8 or Kinetex XB-C18. nih.govnih.gov The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, allowing for the sequential elution of compounds with varying polarities. nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another LC mode that has proven effective for separating polar and ionic organophosphorus compounds, which may not be well-retained in reversed-phase systems. hplc.eurepec.org

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Agilent 1290 or 1200 series | nih.govnih.gov |

| Column | ZORBAX Eclipse XDB-C8 (4.6 × 150 mm, 5 μm) or Kinetex XB-C18 (100 mm x 2.1 mm; 2.6 μm) | nih.govnih.gov |

| Mobile Phase A | 20 mM ammonium acetate in deionized water | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.govnih.gov |

| Flow Rate | 0.3 - 0.7 mL/min | nih.govnih.gov |

| Column Temperature | 45°C | nih.govnih.gov |

While less common for intact organophosphate esters like this compound, ion chromatography (IC) is a valuable technique for the analysis of their ionic hydrolysis products or other polar organophosphorus species. hplc.euacs.org IC separates ions and polar molecules based on their affinity to an ion exchanger. This method is particularly useful for analyzing dialkyl phosphates (DAPs), which are metabolites of OPE insecticides. acs.org The separation in IC typically involves an aqueous mobile phase and a stationary phase with charged functional groups. This technique can be essential when studying the degradation pathways of this compound, as it can separate the resulting phosphate and diphenyl phosphate ions from the parent compound.

Detection and Quantification Methodologies

Following chromatographic separation, a sensitive and selective detector is required for the accurate quantification of trace levels of this compound.

Mass spectrometry (MS) is the most widely used detection method for OPEs due to its high sensitivity and selectivity. mdpi.comntnu.no When coupled with GC (GC-MS) or LC (LC-MS/MS), it provides a powerful tool for both identification and quantification.

In GC-MS , after compounds elute from the GC column, they enter the MS ion source, where they are ionized, commonly by electron ionization (EI). nih.gov The resulting ions are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.gov For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be used, where specific precursor ions are selected and fragmented to produce characteristic product ions, significantly reducing background noise and improving detection limits. chemrxiv.org

LC-MS/MS is the benchmark for analyzing OPEs in biological and complex environmental matrices. nih.govmdpi.comnih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS. nih.govnih.gov The mass spectrometer is often operated in the scheduled multiple reaction monitoring (s-MRM) mode, where the instrument only monitors for specific precursor-to-product ion transitions at the expected retention time of the analyte. nih.gov This approach provides exceptional sensitivity and specificity, with detection limits for related OPE metabolites reported in the picogram per milliliter (pg/mL) range. nih.gov

| Compound | Matrix | Method | Method Detection Limit (MDL) | Reference |

|---|---|---|---|---|

| Diphenyl phosphate (DPhP) | Urine | LC-MS/MS | 0.05 to 0.16 ng/mL | nih.gov |

| Diphenyl phosphate (DPP) | Urine | APCI-LC/MS-MS | 204 pg/mL | nih.gov |

| Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) | Urine | APCI-LC/MS-MS | 8 pg/mL | nih.gov |

Spectrophotometric methods can be employed for the determination of the phosphate moiety after degradation of the organophosphate ester. sydney.edu.auifremer.fr A common method involves the formation of a phosphomolybdenum blue complex, which is intensely colored and can be measured using a spectrophotometer at a specific wavelength (e.g., 880 nm). sydney.edu.au This method is based on the reaction of orthophosphate with ammonium molybdate and a reducing agent like ascorbic acid in an acidic medium. sydney.edu.au While sensitive, this approach is not specific to this compound itself but rather to the total inorganic phosphate that can be liberated from it and other phosphorus-containing compounds in the sample.

Fluorometric techniques offer high sensitivity for detecting certain organophosphates. nih.gov These methods can be based on the quenching of fluorescence of a specific probe or enzyme upon interaction with the organophosphate compound. nih.gov For example, the intrinsic fluorescence of enzymes like esterases can be quenched upon binding with organophosphate pesticides, allowing for their quantitative identification at nanomolar to picomolar concentrations. nih.gov While highly sensitive, the development of a specific fluorometric probe or assay for this compound would be required for its direct detection.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which combine the separation power of chromatography with the sensitive and selective detection capabilities of spectrometry, are the cornerstone of modern trace organic analysis. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominent and effective methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. Following separation, the eluted compounds are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.

For the analysis of organophosphate esters, including compounds structurally similar to this compound, specific GC conditions are optimized to achieve good chromatographic resolution and peak shape. A common approach involves using a non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. The temperature program is carefully controlled to ensure the efficient separation of analytes from matrix interferences. google.com

The mass spectrometer is typically operated in either full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis. In SIM mode, only specific fragment ions characteristic of this compound are monitored, which significantly reduces background noise and improves detection limits. While specific retention times and mass spectra for this compound are not widely published, data for analogous compounds like diphenyl octyl phosphate can provide insights into expected analytical behavior. google.com

Table 1: Typical GC-MS Parameters for the Analysis of Alkyl Diphenyl Phosphates

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 70°C, ramp to 280°C at 25°C/min, hold for 6 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole |

| Monitored Ions (m/z) | Hypothetical based on structure: fragments related to the diphenyl phosphate moiety and the decyl chain |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative and often preferred method for the analysis of a wide range of organophosphate esters, including those with lower volatility or thermal instability. This technique separates compounds in the liquid phase before their introduction into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity, making it ideal for complex matrices.

The separation is typically achieved using a reversed-phase HPLC column (e.g., C18). The mobile phase composition, usually a mixture of water and an organic solvent like methanol or acetonitrile, is optimized to achieve the desired retention and separation of this compound from other compounds.

Electrospray ionization (ESI) is a commonly employed ionization technique for organophosphate esters in LC-MS/MS, often operated in the positive ion mode. In the tandem mass spectrometer, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly selective and significantly enhances the signal-to-noise ratio, allowing for very low detection limits.

Table 2: Illustrative LC-MS/MS Parameters for Aryl Organophosphate Esters

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ions (m/z) | Specific fragments resulting from the precursor ion |

The development of LC-MS/MS methods has allowed for the simultaneous determination of a large number of traditional and emerging organophosphate esters in various samples. nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as environmental water, soil, sediment, and biological tissues requires efficient sample preparation to isolate the analyte from interfering substances and to concentrate it to a level suitable for instrumental analysis.

Solid-phase extraction is a widely used technique for the cleanup and preconcentration of organic analytes from liquid samples. mdpi.com The principle of SPE involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For the extraction of organophosphate esters like this compound from aqueous samples, reversed-phase sorbents such as C18 or polymeric sorbents are commonly employed. nih.gov The selection of the sorbent depends on the polarity of the analyte and the nature of the sample matrix. The general SPE procedure includes four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.

Table 3: Typical Solid-Phase Extraction Protocol for Organophosphate Esters in Water

| Step | Procedure |

| Sorbent | C18 or Polymeric Reversed-Phase Cartridge (e.g., 200 mg) |

| Conditioning | 5 mL Methanol followed by 5 mL Deionized Water |

| Sample Loading | Pass 500 mL of water sample at a flow rate of 5-10 mL/min |

| Washing | 5 mL of 5% Methanol in Water |

| Elution | 5-10 mL of Ethyl Acetate or Dichloromethane |

The efficiency of the SPE process is evaluated by determining the recovery of the analyte, which should ideally be high and reproducible. For organophosphate esters, recoveries are often in the range of 70-120%. nih.gov

Liquid-liquid extraction is a traditional and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. celignis.com For the extraction of semi-polar compounds like this compound from aqueous samples, a water-immiscible organic solvent with a high affinity for the analyte is chosen. Common solvents include dichloromethane, hexane, and ethyl acetate.

The process involves vigorously mixing the sample with the extraction solvent to facilitate the transfer of the analyte into the organic phase. After separation of the two layers, the organic phase containing the analyte is collected. The process may be repeated multiple times to improve extraction efficiency. elementlabsolutions.com The combined organic extracts are then typically dried and concentrated before analysis.

For solid samples like soil or sediment, a variation of LLE, often referred to as solvent extraction, is used. The sample is mixed with an organic solvent, and techniques such as sonication or pressurized liquid extraction can be employed to enhance the extraction efficiency. For instance, refluxing sediment with a methanol-water mixture has shown good recoveries for various triaryl phosphates. nih.gov

Table 4: General Liquid-Liquid Extraction Parameters

| Parameter | Condition |

| Sample Type | Aqueous |

| Extraction Solvent | Dichloromethane or Hexane |

| Solvent to Sample Ratio | 1:10 (v/v), repeated 2-3 times |

| Mixing Method | Shaking or Vortexing |

| Post-extraction | Drying with anhydrous sodium sulfate, evaporation, and reconstitution |

The efficiency of LLE is influenced by factors such as the partition coefficient of the analyte, the pH of the aqueous phase, and the solvent-to-sample volume ratio. elementlabsolutions.com

In recent years, there has been a trend towards the miniaturization of sample preparation techniques to reduce solvent consumption, decrease extraction time, and minimize waste generation. These advanced microextraction techniques are well-suited for the trace analysis of organophosphate esters.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid and efficient microextraction method based on a ternary solvent system. nih.gov A small volume of an extraction solvent (e.g., tetrachloroethane) is mixed with a disperser solvent (e.g., acetone or acetonitrile) that is miscible with both the extraction solvent and the aqueous sample. This mixture is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets of the extraction solvent. This large surface area facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. The mixture is then centrifuged to separate the small volume of the extraction solvent, which is then collected for analysis.

DLLME has been successfully applied to the extraction of various organic pollutants, including brominated diphenyl ethers, from water samples with high enrichment factors and good recoveries. nih.govnih.gov

Table 5: Example of Dispersive Liquid-Liquid Microextraction Conditions

| Parameter | Condition |

| Extraction Solvent | 20 µL Tetrachloroethylene |

| Disperser Solvent | 1 mL Acetone |

| Sample Volume | 5 mL Aqueous Sample |

| Procedure | Rapid injection of solvent mixture, vortexing, centrifugation |

| Analysis | Direct injection of the sedimented phase |

Other advanced microextraction techniques, such as solid-phase microextraction (SPME), which involves the use of a coated fiber to extract analytes from a sample, have also been developed for the analysis of organophosphate esters. These methods offer advantages in terms of simplicity, speed, and reduced environmental impact.

Environmental Occurrence, Distribution, and Transport Dynamics

Prevalence in Aquatic Ecosystems: Rivers, Lakes, and Marine Environments

Decyl diphenyl phosphate (B84403) and its related compounds are detected in various aquatic environments. tandfonline.comservice.gov.uk While specific concentration data for decyl diphenyl phosphate is often part of broader studies on organophosphate esters, its presence is confirmed. For instance, its parent compound, triphenyl phosphate (TPP), has been found in numerous environmental samples, often at low levels. inchem.org The main pathway for these compounds into aquatic systems is often through the effluent from sewage treatment plants. industrialchemicals.gov.au

The behavior of this compound in water is influenced by its low water solubility, which leads to its adsorption onto sediment and suspended particles. nih.govinchem.org While it is expected to biodegrade in aerobic conditions, its persistence in deeper, anaerobic sediment layers is a concern. service.gov.uk Some aryl phosphates have the potential to cause eutrophication in aquatic ecosystems by introducing excess phosphorus, which can lead to algal blooms and subsequent oxygen depletion. olimpum.com

Table 1: Environmental Fate Properties of Diphenyl Phosphate (a breakdown product)

| Property | Predicted Average | Unit |

| Biodegradation Half-Life | 4.57 | days |

| Bioconcentration Factor | 24.5 | L/kg |

| Soil Adsorption Coeff. (Koc) | 269 | L/kg |

| Data sourced from the US Environmental Protection Agency's CompTox Chemicals Dashboard. epa.gov |

Atmospheric Distribution and Aerosol Partitioning

Organophosphate esters like this compound can be released into the atmosphere. nih.gov In the air, these compounds can exist in both the gas phase and adsorbed to airborne particles. industrialchemicals.gov.auresearchgate.net The partitioning between these two phases is a critical factor in their atmospheric transport and deposition. researchgate.netresearchgate.net

Studies on related compounds like polybrominated diphenyl ethers (PBDEs) show a significant portion associated with small-diameter particles, which can have long atmospheric residence times. nih.gov The gas-particle partitioning is influenced by the compound's properties and environmental conditions like temperature. researchgate.net Models like the Harner-Bidleman and Junge-Pankow models are used to predict this partitioning, though their accuracy can vary geographically. researchgate.net Atmospheric transport can be long-range, with these compounds being detected in remote regions, sometimes adhered to atmospheric particles. industrialchemicals.gov.au

Occurrence in Terrestrial Compartments: Soils and Sediments

In terrestrial environments, this compound is expected to adsorb strongly to soil and sediment due to its chemical properties. nih.govservice.gov.uk This strong adsorption limits its mobility and leaching into groundwater. nih.gov The primary degradation process in soil is expected to be biodegradation. nih.gov

Studies on the broader class of aryl phosphates indicate that they can persist in soils and sediments for extended periods. tandfonline.com The main sources of contamination in these compartments include land disposal of waste and atmospheric deposition. nih.govservice.gov.uk Diphenyl phosphate, a degradation product, shows low sorption to various sediments, suggesting it could be more mobile in groundwater. nih.gov

Bioaccumulation and Trophic Transfer within Ecological Food Webs

This compound has the potential to bioaccumulate in aquatic organisms. nih.gov Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. This is a concern as it can lead to higher concentrations in organisms at higher trophic levels, a process known as biomagnification. nih.gov

Research on organophosphate flame retardants in the Pearl River estuary in China found that while most did not show significant biomagnification, tris(phenyl) phosphate (TPHP) did. nih.gov A study on 2-ethylhexyl diphenyl phosphate in Taihu Lake's fish food web reported a trophic magnification factor (TMF) of 3.61, indicating biomagnification. researchgate.net This was attributed to its high hydrophobicity and reduced metabolism in fish at higher trophic levels. researchgate.net Conversely, some studies have observed trophic dilution for compounds like TPHP, where concentrations decrease up the food chain, likely due to rapid metabolism. industrialchemicals.gov.au The metabolite diphenyl phosphate (DPHP) has been found in aquatic organisms, sometimes at concentrations equal to or higher than its parent compounds. nih.govresearchgate.net

Modeling of Environmental Fate and Transport Processes

Mathematical models are essential tools for understanding and predicting the environmental fate and transport of chemicals like this compound. tandfonline.com These models use the chemical's physical and chemical properties, such as its octanol-water partition coefficient (log Kow) and Henry's Law constant, to simulate its movement and distribution in the environment. service.gov.uk

For example, the octanol-air partition coefficient (Koa) and subcooled liquid vapor pressure are key parameters in modeling gas-particle partitioning in the atmosphere. researchgate.net In aquatic systems, models can simulate processes like uptake by organisms, partitioning to sediment, and degradation. inchem.org However, the accuracy of these models depends on the quality of the input data and our understanding of the complex environmental processes involved. tandfonline.com There is still a need for more comprehensive data to refine these models and improve risk assessments. tandfonline.com

Environmental Degradation and Biotransformation Pathways

Hydrolysis Mechanisms in Aqueous Environments

Hydrolysis is a significant abiotic degradation pathway for organophosphate esters like DDP in aqueous environments. The process involves the cleavage of the ester bonds by water. The rate of hydrolysis is influenced by factors such as pH and temperature.

pH Influence : The hydrolysis of phosphate (B84403) esters is generally catalyzed by both acid and base. Under alkaline conditions, the hydrolysis of triphenyl phosphate (TPP), a structurally similar compound, yields diphenyl phosphate (DPHP). inchem.org However, further hydrolysis to monophenyl phosphate and phosphoric acid may not be significant under these conditions. inchem.org Conversely, under strong acidic conditions and elevated temperatures, TPP can be completely hydrolyzed to phosphoric acid. inchem.org While specific kinetic data for DDP is limited, it is expected to follow similar pH-dependent hydrolysis patterns.

General Mechanism : The hydrolysis of organophosphate esters like DDP involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the phosphorus center. This leads to the cleavage of a P-O-aryl or P-O-alkyl bond. oup.com For DDP, this would result in the formation of diphenyl phosphate and decanol, or phenyl decyl phosphate and phenol (B47542). The specific products formed depend on which ester bond is cleaved.

Half-life : The environmental half-life for the hydrolysis of many organophosphate triesters in neutral pH environments can be quite long, ranging from 1.2 to 5.5 years, indicating their persistence in the absence of other degradation factors. bham.ac.uk

Photolytic Degradation under Solar Radiation

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly solar radiation. This process can be a significant degradation pathway for DDP in surface waters and the atmosphere.

Direct and Indirect Photolysis : Photodegradation can occur through direct absorption of light by the DDP molecule or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). nih.gov The presence of natural photosensitizers, such as nitrate (B79036) ions (NO₃⁻) and ferric ions (Fe³⁺), in natural waters can enhance indirect photolysis by producing these reactive species. nih.gov

Degradation Products : Photolysis of organophosphate esters can lead to the cleavage of the ester bonds. For instance, the photolysis of TPP has been shown to yield biphenyl. inchem.org While specific photolytic products of DDP are not extensively documented, it is plausible that similar C-P bond cleavage or P-O bond cleavage could occur, leading to various degradation products.

Kinetics : The rate of photolytic degradation is influenced by the intensity of solar radiation. nih.gov Studies on other organophosphate esters have shown that photodegradation often follows pseudo-first-order kinetics. nih.govias.ac.in The efficiency of degradation can vary significantly between UV light and solar radiation, with UV light generally leading to faster degradation due to its higher energy. mdpi.com

Microbial Degradation and Biodegradation Kinetics

Microbial degradation is a key process in the removal of DDP from the environment. A variety of microorganisms have been shown to break down organophosphate esters.

Biodegradation as a Primary Removal Method : Biological degradation is considered a promising and environmentally friendly method for the removal of organophosphate esters. nih.gov

Kinetics : The biodegradation of organophosphate esters often follows first-order kinetics. For example, the biodegradation of cresyl diphenyl phosphate, a related compound, was found to follow a first-order kinetic model. hhu.edu.cn The rate of degradation can be influenced by the initial concentration of the compound, with high concentrations sometimes leading to substrate inhibition. besjournal.com

Specific bacterial strains and their enzyme systems play a crucial role in the biodegradation of DDP.

Key Bacterial Genera : Several bacterial genera have been identified as being capable of degrading organophosphate esters. These include Bacillus, Sphingopyxis, Pseudomonas, Gordonia, Serratia, Alcanivorax, and Marinobacter. nih.govresearchgate.netnih.govjabonline.in Consortia of these bacteria often exhibit enhanced degradation capabilities compared to individual strains. nih.govjabonline.infrontiersin.org

Enzyme Systems : The primary enzymes involved in the initial steps of organophosphate ester degradation are phosphotriesterases (PTEs), which include phosphodiesterases and phosphomonoesterases. nih.govnih.gov These enzymes hydrolyze the ester bonds of the phosphate compounds. oup.com For example, a glycerophosphodiester phosphodiesterase (GDPD) from Bacillus altitudinis has been shown to hydrolyze diphenyl phosphate (DPHP), a likely metabolite of DDP. nih.gov Other enzymes like cytochrome P450 and hydroxylases are also implicated in the degradation process through hydroxylation reactions. nih.gov

Table 1: Bacterial Genera Involved in Organophosphate Ester Degradation

| Bacterial Genus | Role in Degradation | Reference |

| Bacillus | Produces phosphodiesterases that hydrolyze phosphate esters. | nih.gov |

| Sphingopyxis | Capable of degrading triphenyl phosphate. | researchgate.net |

| Pseudomonas | Utilized in consortia for degrading complex organic compounds. | nih.govjabonline.in |

| Alcanivorax | Part of bacterial consortia that degrade hydrocarbons. | nih.gov |

| Marinobacter | Found in consortia for degrading hydrocarbon compounds. | nih.gov |

| Gordonia | Involved in the degradation of organophosphate pesticides. | jabonline.in |

| Serratia | Part of a consortium for degrading organophosphate pesticides. | jabonline.in |

Fungal Biotransformation Pathways

Fungi are also capable of metabolizing organophosphate esters, often through different pathways than bacteria.

Fungal Genera : Cunninghamella elegans is a well-studied fungus known for its ability to metabolize a variety of organic pollutants, including organophosphate esters like tert-butylphenyl diphenyl phosphate (BPDP). nih.govnih.gov Other fungi, such as Gibberella fujikuroi and Trametes versicolor, have also been shown to biotransform various organic compounds. ejbiotechnology.infouiowa.edu

Metabolic Pathways : Fungal metabolism of organophosphate esters often involves oxidation of alkyl side chains and aromatic rings to form hydroxylated derivatives. nih.gov For instance, the metabolism of BPDP by Cunninghamella elegans primarily occurs at the tert-butyl moiety, leading to the formation of a carboxylic acid derivative. nih.govnih.gov Phosphatase cleavage, a major pathway in bacteria, appears to be a minor pathway in the fungal metabolism of some organophosphate esters. nih.govnih.gov

Oxidative and Reductive Transformation Processes in Natural Systems

In addition to hydrolysis and photolysis, DDP can undergo oxidative and reductive transformations in the environment.

Oxidative Processes : Oxidative degradation can be initiated by reactive oxygen species, such as hydroxyl radicals (•OH), which are present in the atmosphere and aquatic environments. These radicals can attack the aromatic rings or the alkyl chain of the DDP molecule, leading to hydroxylation and subsequent degradation. mdpi.com Enzymes like cytochrome P450s, found in various organisms, can also catalyze oxidative reactions. nih.govresearchgate.net

Reductive Processes : Reductive dehalogenation has been observed in the degradation of brominated diphenyl ethers under photolytic conditions, suggesting that similar reductive processes could potentially occur for halogenated analogues of DDP. nih.gov In anaerobic environments, microbial communities can utilize organophosphate compounds in reductive pathways. hhu.edu.cn

Degradation Product Identification and Pathway Elucidation

Identifying the degradation products of DDP is essential for understanding its complete environmental fate and potential toxicity of its metabolites.

Hydrolysis Products : The primary hydrolysis product of DDP is expected to be diphenyl phosphate (DPHP) and decanol. nih.gov DPHP has been identified as a major metabolite of many organophosphorus flame retardants. nih.gov Further hydrolysis of DPHP can lead to phenyl phosphate (PHP) and subsequently to phosphoric acid. nih.gov

Biotransformation Products : Microbial degradation can lead to a variety of products through different pathways. Studies on the degradation of isodecyl diphenyl phosphate (IDDP), a structural isomer of DDP, have identified products resulting from hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.govnih.gov For example, the degradation of DPHP by Bacillus altitudinis yields phenyl phosphate. nih.gov Fungal metabolism of related compounds has been shown to produce hydroxylated derivatives and carboxylic acids. nih.govnih.gov

Analytical Techniques : The identification of these degradation products is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

Table 2: Identified Degradation Products of Structurally Similar Organophosphate Esters

| Parent Compound | Degradation Product | Formation Pathway | Reference |

| Triphenyl phosphate (TPP) | Diphenyl phosphate (DPHP) | Hydrolysis, Microbial Degradation | inchem.orgresearchgate.net |

| Diphenyl phosphate (DPHP) | Phenyl phosphate (PHP) | Microbial Degradation | nih.gov |

| Isothis compound (IDDP) | Hydroxylated, methylated, carboxylated, and glycosylated products | Biotransformation (Microbial and Plant) | nih.govnih.gov |

| tert-Butylphenyl diphenyl phosphate (BPDP) | 4-(2-carboxy-2-propyl)triphenyl phosphate | Fungal Metabolism | nih.govnih.gov |

Ecotoxicological Implications and Mechanisms of Action in Non Human Organisms

Impacts on Aquatic Biota: Fish, Invertebrates, and Algae

The release of decyl diphenyl phosphate (B84403) into aquatic environments can pose a risk to a range of organisms, including fish, invertebrates, and algae. The available toxicological data, primarily for IDDP, indicates potential for adverse effects.

While specific studies on the physiological and biochemical responses of aquatic organisms to decyl diphenyl phosphate are not available, research on related organophosphate esters provides some insight into potential impacts. For instance, other alkyl diphenyl phosphates have been shown to inhibit the swimming activity of zebrafish. nih.gov This suggests possible neurotoxic effects or disruption of energy metabolism. Studies on diphenyl phosphate (DPHP), a degradation product of some organophosphate esters, have shown it can affect growth and energy metabolism in zebrafish. nih.gov The biotransformation of aryl-organophosphate esters in fish can lead to the formation of various metabolites, and the accumulation of these compounds can vary between different tissues, with potential for transfer to offspring. researchgate.net

Data on the reproductive and developmental toxicity of this compound in aquatic species is limited. However, studies on isothis compound (IDDP) and other related compounds indicate a potential for adverse effects on the early life stages of aquatic organisms.

For the freshwater invertebrate Daphnia magna, a 21-day reproduction study on a commercial IDDP product established a No-Observed-Effect Concentration (NOEC) of 0.004 mg/L based on reproduction, and a Lowest-Observed-Effect Concentration (LOEC) of 0.0076 mg/L. epa.gov The same study reported a NOEC for survival at 0.008 mg/L. service.gov.uk This indicates that chronic exposure to low concentrations of IDDP could impact the reproductive success of sensitive invertebrate populations.

In zebrafish, while no specific reproductive studies on this compound were found, other organophosphate esters have been shown to cause developmental issues. For example, 2-ethylhexyl diphenyl phosphate (EHDPP) exposure in zebrafish larvae has been linked to cardiotoxicity and alterations in glucolipid metabolism. nih.gov Diphenyl phosphate (DPHP) has been demonstrated to induce cardiac defects during the embryonic development of zebrafish. nih.gov Given these findings in related compounds, it is plausible that this compound could also pose a risk to the reproductive and developmental health of aquatic species.

Table 1: Acute and Chronic Toxicity of Isothis compound (IDDP) to Aquatic Invertebrates

| Species | Test Duration | Endpoint | Value (mg/L) |

| Daphnia magna | 48 hours | EC50 | 0.22 |

| Daphnia magna | 21 days | NOEC (Reproduction) | < 0.0045 |

| Daphnia magna | 21 days | LOEC (Reproduction) | 0.0076 |

Data sourced from EPA Screening-Level Hazard Characterization. epa.gov

Effects on Terrestrial Flora and Fauna (excluding direct human exposure)

There is a significant lack of information regarding the effects of this compound on terrestrial organisms. Extensive searches of the scientific literature did not yield specific studies on its impact on plants or soil invertebrates.

No data is currently available on the uptake, translocation, or phytotoxic effects of this compound in terrestrial plants.

There is no available information on the toxicity of this compound to soil-dwelling invertebrates such as earthworms or other soil macro- and microorganisms. While some risk assessments for IDDP have considered the soil compartment, they have not identified specific toxicity data for soil organisms. service.gov.uk

Cellular and Molecular Mechanisms of Ecotoxicity in Non-Mammalian Systems

The precise cellular and molecular mechanisms through which this compound exerts its ecotoxicological effects in non-mammalian organisms have not been extensively studied. However, research on the biodegradation and toxic action of related organophosphate esters can provide some indications of potential pathways.

Microbial degradation of isothis compound has been observed, with studies identifying enzymatic processes such as hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation as likely degradation pathways. Key enzymes implicated in this breakdown include phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase. nih.gov This suggests that in the environment, microorganisms may play a role in the transformation of this compound.

In aquatic vertebrates, the toxic mechanisms of related aryl-phosphate flame retardants are being investigated. For instance, 2-ethylhexyl diphenyl phosphate (EHDPP) has been shown to cause cardiotoxicity in zebrafish larvae by affecting the transcription of genes related to calcium signaling pathways. nih.gov Other organophosphate esters have been found to alter hedgehog signaling pathways, which are crucial for embryonic development. nih.gov Diphenyl phosphate (DPHP) has been shown to disrupt pathways related to mitochondrial function and heme biosynthesis in developing zebrafish. epa.gov While these data are not specific to this compound, they highlight potential molecular targets and pathways that could be affected by this class of compounds.

Enzyme Inhibition Studies in Non-Mammalian Systems

Inhibition of AChE by organophosphates typically occurs through the phosphorylation of the serine hydroxyl group at the enzyme's active site. This leads to an accumulation of acetylcholine (B1216132) in the synaptic cleft, resulting in continuous nerve stimulation, which can lead to paralysis and ultimately death in affected organisms. Given the structural similarities of DDPP to other neurotoxic organophosphate esters, it is plausible that it could exert similar inhibitory effects on AChE in non-mammalian species. However, without specific empirical data, this remains a hypothesis.

Research on other organophosphate flame retardants has demonstrated significant AChE inhibition in various aquatic species. For instance, studies on fish have shown that exposure to certain organophosphate esters leads to a measurable decrease in AChE activity, which is often correlated with observed neurotoxic effects. Future research should focus on determining the in vitro and in vivo effects of this compound on AChE activity in a range of ecologically relevant non-mammalian organisms to ascertain its neurotoxic potential.

Oxidative Stress Induction in Ecotoxicological Models

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these reactive intermediates. Exposure to various environmental contaminants, including some organophosphate esters, has been shown to induce oxidative stress in ecotoxicological models.

The proposed mechanism for the induction of oxidative stress by compounds like DDPP involves the generation of ROS during their metabolic processing. The biotransformation of organophosphate esters can lead to the production of free radicals that can damage cellular components, including lipids, proteins, and DNA. This cellular damage can manifest as lipid peroxidation, protein carbonylation, and DNA strand breaks.

To counteract the damaging effects of ROS, organisms possess a suite of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). Studies on related organophosphate compounds in aquatic organisms have frequently reported alterations in the activity of these antioxidant enzymes and depletion of GSH levels following exposure. For example, increased lipid peroxidation and altered antioxidant enzyme activities have been observed in fish exposed to certain organophosphate flame retardants, indicating the onset of oxidative stress.

While no specific studies have detailed the induction of oxidative stress by this compound in ecotoxicological models, it is a critical area for future investigation to understand its sublethal toxic effects.

| Parameter | Potential Effect of this compound Exposure |

| Reactive Oxygen Species (ROS) | Increased production |

| Lipid Peroxidation | Increased levels |

| Protein Carbonylation | Increased levels |

| DNA Damage | Potential for increased damage |

| Superoxide Dismutase (SOD) Activity | Altered (increase or decrease) |

| Catalase (CAT) Activity | Altered (increase or decrease) |

| Glutathione Peroxidase (GPx) Activity | Altered (increase or decrease) |

| Glutathione (GSH) Levels | Depletion |

This table represents potential effects based on the known mechanisms of structurally similar organophosphate esters. Specific data for this compound is currently unavailable.

Endocrine Disruption Potentials in Wildlife Models

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. Several organophosphate esters have been identified as potential EDCs in wildlife.

The potential endocrine-disrupting mechanisms of this compound could involve interactions with various components of the endocrine system. These may include:

Hormone Receptor Binding: DDPP or its metabolites could potentially bind to steroid hormone receptors, such as the estrogen receptor (ER) and androgen receptor (AR), acting as either agonists or antagonists. This could disrupt normal hormonal signaling pathways.

Hormone Synthesis Inhibition: The compound might interfere with the activity of key enzymes involved in steroidogenesis, such as aromatase (CYP19), which converts androgens to estrogens. Inhibition of aromatase can lead to masculinization in females and reproductive impairments.

Thyroid Hormone Disruption: Some organophosphate compounds have been shown to interfere with the thyroid hormone system by binding to thyroid hormone receptors or transport proteins, or by altering the metabolism of thyroid hormones.

Studies on other aryl phosphates have provided evidence of endocrine disruption in wildlife models. For example, exposure to certain organophosphate flame retardants has been linked to altered vitellogenin levels (a biomarker for estrogenic activity) in fish and changes in thyroid hormone concentrations. Given these findings in related compounds, it is imperative that the endocrine-disrupting potential of this compound is thoroughly evaluated in relevant wildlife models.

Ecological Risk Assessment Methodologies for this compound

An ecological risk assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. For a chemical like this compound, the ERA process would typically follow a structured framework.

The standard ERA framework consists of four main steps:

Problem Formulation: This initial step defines the scope and objectives of the assessment. It involves identifying the stressors (in this case, DDPP), the ecosystems and organisms of concern, the potential exposure pathways, and the assessment endpoints (the specific ecological values to be protected, such as the survival, growth, or reproduction of a particular species). Given that DDPP has been detected in aquatic environments, a key focus would be on aquatic organisms.

Exposure Assessment: This step quantifies the exposure of ecological receptors to the stressor. It involves measuring or modeling the concentration of DDPP in relevant environmental media (e.g., water, sediment, biota). This data is used to estimate the extent to which organisms are likely to come into contact with the chemical. This would involve analyzing environmental monitoring data for DDPP concentrations and using fate and transport models to predict its distribution in the environment.

Effects Assessment (Hazard Assessment): This step characterizes the inherent potential of the chemical to cause adverse effects on the identified ecological receptors. This involves conducting ecotoxicity tests to determine the concentrations of DDPP that cause specific effects (e.g., mortality, reduced growth, impaired reproduction) in representative species. Key metrics derived from these tests include the No-Observed-Effect Concentration (NOEC), the Lowest-Observed-Effect Concentration (LOEC), and the median lethal concentration (LC50) or median effective concentration (EC50). Due to the lack of specific ecotoxicity data for DDPP, data from surrogate compounds (structurally similar organophosphate esters) might be used in a preliminary assessment, with appropriate uncertainty factors applied.

Risk Characterization: This final step integrates the exposure and effects assessments to evaluate the likelihood of adverse ecological effects. A common approach is the risk quotient (RQ) method, where the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) is divided by the Predicted No-Effect Concentration (PNEC).

RQ = PEC / PNEC

The PNEC is typically derived from the most sensitive ecotoxicity endpoint by applying an assessment factor to account for uncertainties (e.g., interspecies variation, extrapolation from laboratory to field conditions). If the RQ is greater than 1, it indicates a potential for ecological risk, suggesting the need for further investigation or risk management measures.

Due to the significant data gaps in the ecotoxicological profile of this compound, a comprehensive ecological risk assessment is currently challenging. Further research is critically needed to generate the necessary data on its environmental fate, bioaccumulation, and toxicity to a range of non-human organisms.

Applications in Materials Science and Industrial Formulations

Role as a Flame Retardant in Polymers and Textiles

Decyl diphenyl phosphate (B84403) is incorporated into polymers and textiles to enhance their fire resistance. As a member of the organophosphate ester family, it offers an effective halogen-free flame retardant solution, valued for its dual role in also providing plasticization. researchgate.net

Organophosphorus flame retardants like decyl diphenyl phosphate operate through mechanisms in both the gas phase and the condensed (solid) phase to interrupt the combustion cycle. nih.gov

Gas Phase Mechanism: During combustion, the polymer material undergoes pyrolysis, releasing flammable volatile compounds. This compound also decomposes, releasing phosphorus-containing radicals (such as PO•, PO₂•, and HPO•). nih.govresearchgate.net These active radicals interfere with the high-energy chain reactions of combustion in the flame, specifically by scavenging crucial hydrogen (H•) and hydroxyl (OH•) radicals. nih.govnih.gov This process, known as flame inhibition, cools the system and reduces the generation of flammable gases, thereby suppressing the fire. specialchem.com

Condensed Phase Mechanism: In the solid material, the thermal decomposition of this compound produces phosphoric acid. nih.govresearchgate.net This acid acts as a catalyst, promoting dehydration and cross-linking reactions on the polymer's surface. specialchem.comnih.gov This leads to the formation of a stable, insulating layer of carbonaceous char. nih.gov This char layer serves as a physical barrier that limits the transfer of heat from the flame to the polymer, slows the release of flammable volatiles into the gas phase, and restricts the flow of oxygen to the material's surface, effectively suffocating the flame. specialchem.comnih.gov

The incorporation of this compound alters the thermal degradation pathway of the host material. By promoting char formation at elevated temperatures, it enhances the thermal stability of the polymer matrix. mdpi.com The resulting char layer insulates the underlying material, slowing the rate of decomposition and reducing the release of combustible gases that fuel the fire. nih.gov In essence, the flame retardant redirects the decomposition process to favor the formation of solid carbon char rather than flammable volatile compounds. researchgate.net

Application as a Plasticizer in Polymer Chemistry

This compound is used as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and distensibility. hallstarindustrial.com It is particularly effective in polymers like polyvinyl chloride (PVC). Phosphate esters are recognized for providing a combination of plasticizing efficiency and inherent flame retardancy. researchgate.net The function of a plasticizer is to insert its molecules between the polymer chains, reducing the intermolecular forces and increasing the free volume. hallstarindustrial.com This increased mobility of the polymer chains results in a softer, more flexible material with a lower glass transition temperature (Tg). hallstarindustrial.comkinampark.com

The addition of this compound as a plasticizer significantly modifies the mechanical properties of polymer composites. By disrupting the rigid polymer structure, it imparts greater flexibility and reduces stiffness.

| Flexibility | Increase | The primary goal of plasticization is to make the material less rigid. hallstarindustrial.comspecialchem.com |

This table presents the generalized effects of plasticizers on polymers.

Plasticizer migration is the process by which the additive moves from the polymer matrix to the surface or into a contacting substance. miljodirektoratet.nowhiterose.ac.uk This behavior is a critical consideration, especially for materials in contact with food or in sensitive applications. scispace.com The rate and extent of migration are influenced by several factors:

Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules, accelerating their diffusion and migration rate. miljodirektoratet.no

Contact Medium: Migration is significantly higher into fatty or oily substances compared to aqueous or dry media, due to the lipophilic nature of many plasticizers. researchgate.net

Molecular Weight: Larger plasticizer molecules, such as polymeric plasticizers, tend to have lower migration rates than smaller, lower molecular weight compounds due to reduced mobility. kinampark.com

Concentration: A higher initial concentration of the plasticizer in the polymer can lead to a greater driving force for migration. researchgate.net

While specific migration data for this compound is not detailed, the principles governing other plasticizers apply. Its relatively higher molecular weight compared to some common phthalates may offer advantages in migration resistance. researchgate.net

Use in Lubricants and Hydraulic Fluids

Phosphate esters, including alkyl aryl phosphates like this compound, are widely used as synthetic base stocks for fire-resistant hydraulic fluids and as antiwear additives in various lubricants. cdc.govmachinerylubrication.com Their use is critical in applications where there is a high risk of fire, such as in aviation, power generation turbines, and industrial hydraulic systems. machinerylubrication.com

The key properties that make this compound valuable in these applications include:

Fire Resistance: Phosphate esters have high ignition temperatures, low vapor pressure, and low heats of combustion, which makes them inherently fire-resistant and self-extinguishing. machinerylubrication.com

Antiwear Properties: These compounds form a protective film on metal surfaces under boundary lubrication conditions, preventing direct metal-to-metal contact and reducing wear. machinerylubrication.com

Thermal and Oxidative Stability: They exhibit excellent stability at high operating temperatures, resisting breakdown and sludge formation. machinerylubrication.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethylhexyl diphenyl phosphate |

| Phosphoric acid |

Tribological Performance Enhancement

This compound belongs to the class of phosphorus-based anti-wear (AW) additives, which are crucial components in lubricant and hydraulic fluid formulations. rumanza.comunpchemicals.com These additives are designed to protect metal surfaces from wear and scuffing, especially under boundary lubrication conditions where direct metal-to-metal contact is possible. precisionlubrication.com

The primary mechanism by which this compound enhances tribological performance involves a chemical reaction with metallic surfaces under conditions of elevated temperature and pressure. penriteoil.com.au This reaction forms a durable, protective tribochemical film on the surface. rumanza.comprecisionlubrication.com This film, often described as a glassy polyphosphate layer, acts as a sacrificial barrier that shears in preference to the underlying metal, thereby preventing direct asperity contact and significantly reducing friction and wear. precisionlubrication.compenriteoil.com.aulubrizol.com

The inclusion of this compound in lubricating oils improves the load-bearing capacity of the fluid, ensuring machinery operates smoothly even under high-stress conditions. rumanza.com Its function is critical in applications such as hydraulic pumps, gear systems, and other industrial machinery where component longevity is paramount. rumanza.comlubrizol.com The alkyl (decyl) group in its structure can also improve low-temperature properties compared to purely aryl phosphates, while the diphenyl groups contribute to thermal stability. epa.gov

Table 1: Mechanism of Phosphate Ester Anti-Wear Additives

| Stage | Description | Primary Function | Relevant Citations |

|---|---|---|---|